molecular formula C15H12N2O2 B2904436 4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 92437-58-6

4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2904436
CAS No.: 92437-58-6
M. Wt: 252.273
InChI Key: BOEKGECXVFTDEX-UHFFFAOYSA-N
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Description

4-Amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione is a unique chemical compound with the empirical formula C15H12N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of multifunctionalized isoindole-1,3-diones has been achieved via a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(C1=C2N)N(CC3=CC=CC=C3)C(C1=CC=C2)=O . The InChI key for this compound is BOEKGECXVFTDEX-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 252.27 . The predicted melting point is 211.94° C , and the predicted boiling point is approximately 459.2° C at 760 mmHg . The predicted density is approximately 1.4 g/cm^3 , and the predicted refractive index is 1.70 .

Scientific Research Applications

Synthesis Approaches Research has been focused on synthesizing derivatives of isoindole diones through various chemical reactions. Notably, Claessens et al. (2008) described a synthesis method starting from the reaction of 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene with primary amines, leading to the production of benzo[f]isoindole-4,9-diones (Claessens, Jacobs, Van Aeken, Tehrani, & de Kimpe, 2008). Another approach by Deblander et al. (2009) involved the synthesis of N-trifluoroacetyl-protected 2-(1-aminoalkyl)-1,4-naphthoquinones as precursors for 1-alkylbenzo[f]isoindole-4,9-diones (Deblander, Van Aeken, Jacobs, Kimpe, & Tehrani, 2009).

Molecular and Crystal Structure Struga et al. (2007) synthesized two new N-aminoimides, exploring their molecular and crystal structures to understand the impact of voluminous hydrocarbon parts on the electrostatic interactions between the imide ring and other molecular components (Struga, Mirosław, Wawrzycka-Gorczyca, Kossakowski, & Kozioł, 2007).

Mesogenic Schiff Bases Dubey et al. (2018) prepared two homologous series of mesogenic Schiff-bases derived from isoindoline-1,3-dione, which displayed enantiotropic liquid crystalline behavior with nematic texture, indicating potential applications in liquid crystal technology (Dubey, Yerrasani, Karunakar, Singh, Kumar, & Rao, 2018).

Cycloaddition/Oxidation Reactions Lin et al. (2019) reported a one-pot 1,3-dipolar cycloaddition/oxidation reaction to construct polysubstituted benzo[f]isoindole-4,9-diones, demonstrating a novel approach to synthesizing these derivatives using mild conditions (Lin, Li, Li, Zhang, Zhou, Ye, & Gao, 2019).

Palladium-Catalyzed Synthesis Worlikar and Larock (2008) developed a palladium-catalyzed aminocarbonylation method for producing 2-substituted isoindole-1,3-diones, highlighting an efficient one-step approach to these compounds that tolerates various functional groups (Worlikar & Larock, 2008).

Safety and Hazards

This compound is classified as a skin sensitizer (Skin Sens. 1) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The signal word is “Warning”, and the hazard statement is H317, which indicates that it may cause an allergic skin reaction . The precautionary statement is P280, which advises wearing protective gloves and clothing, and eye protection .

Properties

IUPAC Name

4-amino-2-benzylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-12-8-4-7-11-13(12)15(19)17(14(11)18)9-10-5-2-1-3-6-10/h1-8H,9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEKGECXVFTDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92437-58-6
Record name 4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione
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